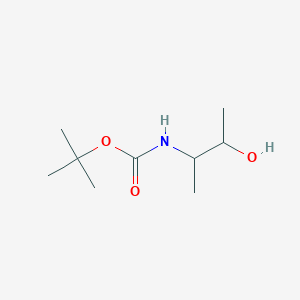

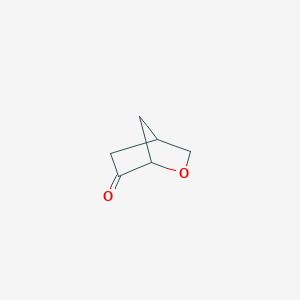

(R)-alpha-(5-bromo-2-thiophenylmethyl)-proline-HCl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Organic Synthesis and Chlorination Reactions

- Chlorination Reaction of α-Amino Acids : A study on the chlorination reaction of α-amino acids, including L-proline, with PCl5 highlights the formation of stable compounds under specific conditions. This reaction represents a strategy for the synthesis of L-proline-derived compounds (Bortoluzzi, Marchetti, Murrali, & Pampaloni, 2015).

Enantioselective Synthesis and Catalysis

Scale-up Synthesis of Proline-Derived Ligands : The scale-up synthesis of proline-derived ligands for the preparation of enantiomerically pure α- and β-amino acids demonstrates the importance of these compounds in the synthesis of bioactive peptides (Romoff, Palmer, Mansour, Creighton, Miwa, Ejima, Moriwaki, & Soloshonok, 2017).

Organocatalytic Asymmetric Assembly Reactions : L-Proline catalyzes direct asymmetric assembly of aldehydes, ketones, and azodicarboxylic acid esters to produce optically active β-amino alcohols. This highlights its role in organocatalysis (Chowdari, Ramachary, & Barbas, 2003).

Proline in Bioactive Molecule Synthesis

- Synthesis of Bioactive Molecules : Research on the synthesis of 1-[3-(acylthio)-3-aroylpropionyl]-L-proline derivatives, potent angiotensin-converting enzyme (ACE) inhibitors, emphasizes the role of proline derivatives in medicinal chemistry (Mcevoy, Lai, & Albright, 1983).

Proline Derivatives in Organic Reactions

- Ionic Liquid Supported Organocatalysts : The synthesis of Proline-2-triethyl-ethylamide hexafluorophosphate and its application in the synthesis of chiral building blocks like (R)-9-Methyl-5(10)-octaline-1,6-dione demonstrates the utility of proline derivatives in organic reactions (Srivastava, 2022).

Safety and Hazards

The safety data sheet for a similar compound, BOC-®-ALPHA-(5-BROMO-2-THIOPHENYLMETHYL)-PROLINE, suggests that in case of inhalation, the victim should be moved into fresh air and given artificial respiration if necessary . If the compound comes into contact with the skin or eyes, it should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced .

特性

IUPAC Name |

(2R)-2-[(5-bromothiophen-2-yl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2S.ClH/c11-8-3-2-7(15-8)6-10(9(13)14)4-1-5-12-10;/h2-3,12H,1,4-6H2,(H,13,14);1H/t10-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJKCYUPEIQPAK-HNCPQSOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CC=C(S2)Br)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@](NC1)(CC2=CC=C(S2)Br)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-alpha-(5-bromo-2-thiophenylmethyl)-proline-HCl | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2412923.png)

![Ethyl 2-[(6-bromopyridin-2-yl)sulfanyl]acetate](/img/structure/B2412926.png)

![N-[3-[4-(3-Bromophenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2412927.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide](/img/structure/B2412936.png)

![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2412937.png)

![(3E)-3-[[3-methoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]methylidene]-1H-indol-2-one](/img/structure/B2412938.png)

![4-[(2-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2412940.png)